4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole
CAS No.: 38156-57-9
Cat. No.: VC18516694
Molecular Formula: C10H6N2O
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38156-57-9 |
|---|---|
| Molecular Formula | C10H6N2O |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 4-oxa-3,5-diazatetracyclo[5.5.1.02,6.08,12]trideca-1(12),2,5,8,10-pentaene |
| Standard InChI | InChI=1S/C10H6N2O/c1-2-5-6(3-1)8-4-7(5)9-10(8)12-13-11-9/h1-3,7H,4H2 |
| Standard InChI Key | VUSHDMRMOQQBSB-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C3=CC=CC3=C1C4=NON=C24 |
Introduction
Chemical Identity and Structural Elucidation
Molecular and Crystallographic Data
The compound’s IUPAC name, 4-oxa-3,5-diazatetracyclo[5.5.1.0²,⁶.0⁸,¹²]trideca-1(12),2,5,8,10-pentaene, reflects its intricate bicyclic framework. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 38156-57-9 |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| SMILES | C1C2C3=CC=CC3=C1C4=NON=C24 |
| InChI Key | VUSHDMRMOQQBSB-UHFFFAOYSA-N |
The structure combines a methano-bridged indene core (C₁₀H₆) with a 1,2,5-oxadiazole ring (N₂O), creating a rigid, planar system with conjugated π-electrons. X-ray crystallography of analogous oxadiazole derivatives reveals bond lengths of 1.337–1.360 Å for conjugated double bonds and dihedral angles up to 44.1° in strained cyclohexene subunits . These features suggest significant electronic delocalization and potential for optoelectronic applications.
Synthesis and Reaction Pathways
Current Synthetic Strategies
While direct synthesis methods for 4,8-Methano-4H-indeno[5,6-C] oxadiazole remain undocumented in available literature, analogous 1,2,5-oxadiazoles are typically synthesized via:
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Cyclocondensation reactions between hydroxylamine derivatives and dicarbonyl compounds.
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N-Oxide formation followed by intramolecular cyclization, as seen in the synthesis of 7-nitrobenzo[c] oxadiazole derivatives .
For example, 4-chloro-7-nitrobenzo[c] oxadiazole is prepared via condensation of malononitrile derivatives with halogenated nitrobenzenes in hexane-dichloromethane cosolvents, yielding crystalline products suitable for X-ray analysis . Applying similar methodologies to indene precursors could theoretically yield the target compound, though steric strain may necessitate high-temperature or catalytic conditions.
Challenges in Optimization
Key hurdles include:
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Ring strain: The methano bridge introduces torsional stress, complicating cyclization.
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Regioselectivity: Competing pathways may form undesired isomers or byproducts.
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Yield limitations: Reported yields for related oxadiazoles rarely exceed 50%, even with optimized bases (e.g., t-BuONa) and aprotic solvents like DMSO .
Physicochemical Properties and Stability
Thermal and Solubility Characteristics
Though experimental data for the title compound is sparse, structural analogs exhibit:
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Melting points: 528–529 K for nitro-substituted benzooxadiazoles .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor aqueous solubility due to aromaticity .
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Stability: Susceptibility to hydrolytic cleavage at the N-O bond under acidic or basic conditions, a common trait in 1,2,5-oxadiazoles.
Future Research Directions
Synthesis Optimization
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Catalytic approaches: Transition metal catalysts (e.g., Pd, Cu) may enhance cyclization efficiency.
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Microwave-assisted synthesis: Reducing reaction times and improving yields, as applied to benzoxadiazole derivatives .
Functionalization Strategies
Introducing substituents (e.g., nitro, amino, or carboxyl groups) at the indene or oxadiazole rings could modulate electronic properties and bioactivity. For instance, 5-methyl-2-[(4-pyridyl)methoxy]phenyl groups improve coordination polymer stability .
Computational Modeling
Density functional theory (DFT) calculations could predict reaction pathways, stability, and electronic properties. For example, bond critical point analysis might elucidate strain energy distribution in the methano bridge.
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